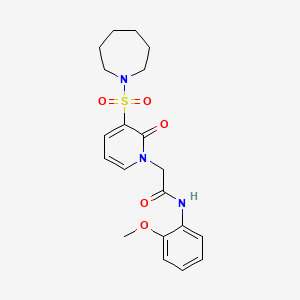
Ethyl (3-isopropylbenzoyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-isopropylbenzoyl)acetate , also known by its systematic name ethyl 3-(1-methylethyl)benzoylacetate , is an organic compound with the chemical formula C14H18O3 and a molar mass of 234.29 g/mol . It is a colorless liquid with a characteristic sweet smell, reminiscent of pear drops . This compound finds applications in various fields, including glues, nail polish removers, and the decaffeination process of tea and coffee .
Synthesis Analysis
This compound can be synthesized using different methods. One such method involves the reaction of 3-isopropylbenzoyl chloride with ethyl acetate . The resulting ester is then purified to obtain the desired product .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a ketone group (C=O) attached to it. The ethyl group (CH2CH3) is connected to the carbonyl carbon (C=O) of the benzoyl group . Here’s the simplified structure:
Chemical Reactions Analysis
This compound can undergo various reactions, including hydrolysis, esterification, and transesterification. For instance, it can react with hydroxide ions to form the corresponding carboxylate ion and ethanol . The kinetics of its hydrolysis have been studied, and microreactors have been explored for efficient reaction performance .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Trisubstituted Imidazoles
Ethyl (3-isopropylbenzoyl)acetate is utilized in the synthesis of trisubstituted imidazoles. This process benefits from milder catalysts like 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), which enables efficient synthesis at room temperature under ultrasonic irradiation. This approach is advantageous due to its avoidance of harmful catalysts and high yield outcomes (Zang et al., 2010).
Development of Green Chemistry Principles
This compound is a key precursor in green Suzuki coupling reactions. These reactions are significant in academic and industrial research for producing functionalized biaryls. The compound is specifically used in the synthesis of ethyl (4-phenylphenyl)acetate, which shows potential as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs (Costa et al., 2012).
Esterification in Chemical Engineering
In chemical engineering, this compound is involved in esterification reactions, particularly in the synthesis of ethyl acetate. Innovative catalysts, such as ionic liquids like 1-sulfobutyl-3-methylimidazolium hydrogen sulfate ([HSO3-bmim][HSO4]), are used to enhance the efficiency and environmental sustainability of these reactions (He et al., 2018).
Heterocyclic Synthesis
This compound aids in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This is crucial in heterocyclic chemistry, where such derivatives have numerous applications in pharmaceuticals and agrochemicals (Mohareb et al., 2004).
Wirkmechanismus
As an ester, Ethyl (3-isopropylbenzoyl)acetate can participate in esterification reactions, where it reacts with alcohols to form esters and water. The mechanism typically involves nucleophilic attack of the alcohol on the carbonyl carbon of the ester, followed by proton transfer and elimination of water .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3-oxo-3-(3-propan-2-ylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-6-11(8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSUFQHISQQOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC(=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)
![9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2487449.png)
![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)
![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)
![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)


